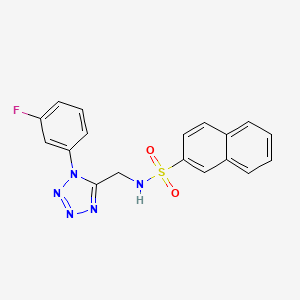

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is a complex organic compound featuring a tetrazole ring linked to a fluorophenyl group and naphthalene sulfonamide. This structure offers potential for various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide can be achieved through several synthetic routes. One common approach involves the formation of the tetrazole ring via a cycloaddition reaction between an azide and a nitrile compound. This is followed by the introduction of the 3-fluorophenyl group through a coupling reaction. The final step involves sulfonylation of the naphthalene ring to form the naphthalene-2-sulfonamide.

Industrial Production Methods

Industrial production methods often use automated flow chemistry to enhance yield and reduce reaction times. Catalysts such as palladium and platinum are employed to facilitate various stages of the reaction, ensuring high efficiency and purity of the final compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Oxidation: : Reacts with oxidizing agents to form sulfoxides or sulfones.

Reduction: : Reduction can yield amines or other reduced forms.

Substitution: : Undergoes electrophilic and nucleophilic substitutions at the naphthalene ring or the tetrazole moiety.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or peracids under mild conditions.

Reduction: : Using hydrogen in the presence of a palladium catalyst.

Substitution: : Employing reagents like alkyl halides, sulfonyl chlorides, or Grignard reagents under anhydrous conditions.

Major Products Formed

Oxidation Products: : Sulfoxides, sulfones.

Reduction Products: : Primary or secondary amines.

Substitution Products: : Varied, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its reactive sites provide versatility for various chemical transformations.

Biology

Biologically, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide exhibits potential as a biochemical probe due to its ability to bind selectively to certain biomolecules.

Medicine

Medically, research has indicated its potential as a pharmaceutical intermediate. Its unique structure suggests applications in drug development, particularly for designing inhibitors or receptor modulators.

Industry

Industrially, this compound is used in the development of advanced materials, such as polymers and coatings, due to its robust chemical properties and reactivity.

Wirkmechanismus

The mechanism by which N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their function or altering their activity pathways. The exact pathways can be highly specific, involving complex biochemical interactions at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Compared to similar compounds like benzylsulfonamide and other tetrazole derivatives, N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide is distinguished by its unique combination of a fluorophenyl group and a naphthalene sulfonamide structure. This unique structure endows it with distinctive properties, such as higher binding affinity and increased stability.

List of Similar Compounds

Benzylsulfonamide

Phenylsulfonamide

Tetrazole-phenyl derivatives

There you have it—a thorough breakdown of this compound. Fascinating stuff, right?

Biologische Aktivität

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)naphthalene-2-sulfonamide, with the CAS number 920466-80-4, is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14FN5O2S, with a molecular weight of 383.4 g/mol. The compound features a naphthalene sulfonamide core, which is known for its biological activity, particularly in the inhibition of various enzymes and receptors.

| Property | Value |

|---|---|

| CAS Number | 920466-80-4 |

| Molecular Formula | C18H14FN5O2S |

| Molecular Weight | 383.4 g/mol |

| Chemical Structure | Chemical Structure |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Tetrazole Ring : The synthesis begins with the reaction of 3-fluorobenzyl chloride with sodium azide to form 3-fluorobenzyl azide, which is then cyclized to create the tetrazole ring.

- Sulfonamide Formation : The naphthalene-2-sulfonyl chloride is reacted with the tetrazole derivative in the presence of a base such as triethylamine to yield the final sulfonamide product.

This compound exhibits biological activity primarily through its interaction with specific molecular targets. The tetrazole ring and sulfonamide group facilitate strong hydrogen bonding and electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The presence of the fluorophenyl group may enhance binding affinity and specificity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For example, a related tetrazole compound demonstrated potent inhibitory effects on ribonucleotide reductase (RR), an established target in cancer therapy, with an IC50 value of 5.3 µM in vitro . This suggests that the compound may also possess similar anticancer properties.

Antimicrobial Activity

The biological activity of sulfonamides has been well-documented in antimicrobial applications. Compounds containing naphthalene sulfonamide moieties have shown efficacy against various bacterial strains, indicating potential for further exploration in treating infections .

Study on Antimalarial Activity

In a study examining antimalarial properties, related compounds were tested against Plasmodium falciparum strains. One such compound exhibited significant suppression of parasite growth in both in vitro and in vivo models, suggesting that derivatives of naphthalene sulfonamides could be explored for antimalarial applications .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) has highlighted that modifications to the tetrazole and naphthalene structures can significantly influence biological activity. For instance, variations in substituents on the phenyl ring can enhance or diminish binding affinity to target enzymes .

Eigenschaften

IUPAC Name |

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2S/c19-15-6-3-7-16(11-15)24-18(21-22-23-24)12-20-27(25,26)17-9-8-13-4-1-2-5-14(13)10-17/h1-11,20H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXTGIROTVXJXOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.